![molecular formula C18H20N2O5S B3000694 N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899740-42-2](/img/structure/B3000694.png)
N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
The compound N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as sulfamoyl and benzodioxole are present in the compounds discussed in the papers. These motifs are often seen in molecules with pharmacological properties, such as cardiac electrophysiological activity or anticancer activity.
Synthesis Analysis
The synthesis of related compounds involves various organic chemistry techniques. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, as described in one of the papers, involves the use of a Purkinje fiber assay to evaluate cardiac electrophysiological activity . Another paper describes the synthesis of a novel compound through the cyclization of thioamide with 2-chloroacetoacetate, which is a method that could potentially be applied to the synthesis of N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide was characterized, and its stabilization was analyzed through intramolecular and intermolecular hydrogen bonds and oxygen-π stacking interactions . These techniques and analyses could be relevant to understanding the molecular structure of N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclization and nitro reductive cyclization methods . These reactions are crucial for constructing the core structure of the molecules and introducing various functional groups that contribute to the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined by their molecular structure. For instance, the crystal structure and intermolecular interactions can influence the compound's solubility, stability, and reactivity. The papers describe the use of Hirshfeld surface analysis to understand these interactions . Such analysis could be applied to N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide to predict its physical and chemical properties.
Relevant Case Studies
While the specific compound is not directly studied in the provided papers, the related compounds have been evaluated for their biological activities. For example, some compounds have been tested for their cardiac electrophysiological activity and showed potency in in vitro and in vivo models . Another compound was synthesized and tested for its anticancer activity, showing promising results against melanoma cancer cell lines . These case studies highlight the potential therapeutic applications of compounds with similar structural features to N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide.
properties
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13-2-4-14(5-3-13)11-20-26(22,23)9-8-19-18(21)15-6-7-16-17(10-15)25-12-24-16/h2-7,10,20H,8-9,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEVTMYTGVZITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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